Sodium 4-fluoro-2-methyl-5-nitrobenzene-1-sulfinate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

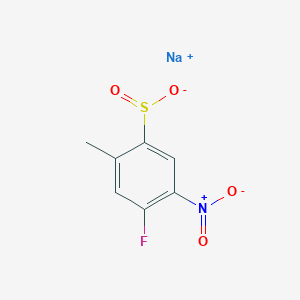

Sodium 4-fluoro-2-methyl-5-nitrobenzene-1-sulfinate (CAS No. 1511751-25-9) is a sulfinate salt with the molecular formula C₇H₅FNNaO₄S and a molecular weight of 241.17 g/mol . It features a benzene ring substituted with a fluorine atom (position 4), a methyl group (position 2), a nitro group (position 5), and a sulfinate group (position 1). This compound is used in organic synthesis, particularly in reactions involving sulfinate intermediates, such as nucleophilic substitutions or radical couplings.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Sodium 4-fluoro-2-methyl-5-nitrobenzene-1-sulfinate typically involves the sulfonation of 4-fluoro-2-methyl-5-nitrobenzene. The reaction conditions often include the use of sodium sulfite as a sulfonating agent under controlled temperature and pH conditions .

Industrial Production Methods: Industrial production of this compound may involve large-scale sulfonation processes, where the reaction is carried out in reactors designed to handle the exothermic nature of the sulfonation reaction. The product is then purified through crystallization or other separation techniques to achieve the desired purity .

Chemical Reactions Analysis

Types of Reactions:

Oxidation: Sodium 4-fluoro-2-methyl-5-nitrobenzene-1-sulfinate can undergo oxidation reactions, often using oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: This compound can be reduced to form amines or other reduced derivatives using reducing agents such as sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, potassium permanganate.

Reduction: Sodium borohydride, lithium aluminum hydride.

Substitution: Various nucleophiles depending on the desired product.

Major Products Formed:

Oxidation: Formation of sulfonic acids or other oxidized derivatives.

Reduction: Formation of amines or other reduced compounds.

Substitution: Formation of substituted benzene derivatives.

Scientific Research Applications

Chemistry: Sodium 4-fluoro-2-methyl-5-nitrobenzene-1-sulfinate is used as an intermediate in the synthesis of various organic compounds. It is also employed in the study of reaction mechanisms and kinetics .

Biology: In biological research, this compound can be used to study the effects of sulfonate groups on biological systems and their interactions with biomolecules .

Medicine: While not directly used as a drug, it serves as a precursor in the synthesis of pharmaceutical compounds, particularly those involving sulfonate groups .

Industry: In industrial applications, it is used in the production of dyes, pigments, and other specialty chemicals .

Mechanism of Action

The mechanism by which Sodium 4-fluoro-2-methyl-5-nitrobenzene-1-sulfinate exerts its effects involves its interaction with various molecular targets. The sulfonate group can participate in ionic interactions, hydrogen bonding, and other non-covalent interactions with target molecules. These interactions can influence the reactivity and stability of the compound in different environments .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Functional Group and Substituent Analysis

The compound belongs to the sulfinic acid derivative family, characterized by the –SO₂⁻ group. Key comparisons with similar compounds are outlined below:

Sodium 5-bromo-2-fluorobenzene-1-sulfinate

- Molecular Formula : C₆H₄BrFO₂S

- Key Features : Lacks nitro and methyl substituents but includes bromine at position 3. Bromine’s higher atomic radius and polarizability may enhance electrophilic reactivity compared to the nitro group in the target compound .

5-Chloro-2-fluoro-4-nitrobenzene-1-sulfonamide

- Molecular Formula : C₆H₄ClFN₂O₄S

- Key Features : Replaces the sulfinate group (–SO₂⁻) with a sulfonamide (–SO₂NH₂) and substitutes chlorine at position 5. The sulfonamide group increases hydrogen-bonding capacity, influencing solubility and biological activity .

- Reactivity : Sulfonamides are less nucleophilic than sulfinates, making them more stable but less reactive in coupling reactions.

4-Fluoro-3-nitrobenzenesulfonyl Chloride

- Molecular Formula: C₆H₃ClFNO₄S

- Key Features : Contains a sulfonyl chloride (–SO₂Cl) group instead of sulfinate. Sulfonyl chlorides are highly reactive in forming sulfonamides or sulfonate esters .

- Application : Used as an electrophilic reagent, contrasting with the nucleophilic character of sulfinates.

Physical and Chemical Properties

Biological Activity

Sodium 4-fluoro-2-methyl-5-nitrobenzene-1-sulfinate is a compound of interest due to its unique structural features and potential biological activities. This article explores its biological activity, focusing on its mechanisms of action, therapeutic potentials, and relevant case studies.

Chemical Structure and Properties

The compound has the following molecular formula: C6H5FNO4S, with a molecular weight of approximately 202.17 g/mol. The presence of a fluoro group, nitro group, and a sulfinic acid moiety contributes to its reactivity and potential biological effects. The structure can be summarized as follows:

| Component | Description |

|---|---|

| Fluorine | Enhances electronic properties affecting reactivity |

| Nitro group | Potential for redox reactions and interaction with biological molecules |

| Sulfinic acid | May contribute to biological activity through redox mechanisms |

The nitro group in this compound can undergo reduction to form reactive intermediates that may interact with various biological targets. These interactions can lead to significant biological effects, including antimicrobial and anti-inflammatory activities, which are common among nitro-substituted compounds.

Antimicrobial Activity

Nitro-substituted compounds are known for their antimicrobial properties. Research indicates that this compound may exhibit similar activities due to its structural characteristics. For example, derivatives of nitrobenzene have shown effectiveness against various bacterial strains, suggesting that this compound could be explored for potential use in treating infections .

Anti-inflammatory Properties

Compounds containing sulfinic acid groups often display anti-inflammatory effects. The proposed mechanism involves the modulation of oxidative stress within cells, which can lead to reduced inflammation markers. Further studies are necessary to confirm these effects specifically for this compound.

Study on Structure-Activity Relationships (SAR)

A study examined various derivatives of nitro-substituted benzene compounds, including those with sulfinic acid functionalities. The findings suggested that modifications in substituents significantly influenced the biological activity of these compounds. For instance, compounds with electron-withdrawing groups (like fluorine) generally exhibited enhanced potency against certain pathogens compared to their counterparts .

Cytotoxicity Assessments

In vitro studies have been conducted to evaluate the cytotoxic effects of similar nitro-substituted compounds on cancer cell lines. These studies indicated that while some derivatives showed promising antitumor activity, the selectivity and safety profiles varied widely among different compounds. This compound's cytotoxic profile remains to be thoroughly investigated .

Summary Table of Biological Activities

Properties

Molecular Formula |

C7H5FNNaO4S |

|---|---|

Molecular Weight |

241.17 g/mol |

IUPAC Name |

sodium;4-fluoro-2-methyl-5-nitrobenzenesulfinate |

InChI |

InChI=1S/C7H6FNO4S.Na/c1-4-2-5(8)6(9(10)11)3-7(4)14(12)13;/h2-3H,1H3,(H,12,13);/q;+1/p-1 |

InChI Key |

WZYMBYINLWVHDU-UHFFFAOYSA-M |

Canonical SMILES |

CC1=CC(=C(C=C1S(=O)[O-])[N+](=O)[O-])F.[Na+] |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.